Cas no 2227701-01-9 ((1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol)

(1S)-3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a chiral amino alcohol derivative featuring a 1,3-dimethylpyrazole moiety. This compound is of interest in synthetic and medicinal chemistry due to its stereospecific configuration and functional group versatility. The presence of both amino and hydroxyl groups enables its use as a building block for the synthesis of complex molecules, including potential pharmacophores. The 1,3-dimethylpyrazole component may enhance stability and influence binding interactions in target applications. Its well-defined stereochemistry ensures reproducibility in chiral synthesis, making it valuable for asymmetric transformations or as a ligand precursor. The compound’s structural features suggest utility in drug discovery and catalysis.
(1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol structure
2227701-01-9 structure
Product Name:(1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol
CAS No:2227701-01-9
MF:C8H15N3O
MW:169.224201440811
CID:6244610
PubChem ID:96631919
Update Time:2025-10-23

(1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol
    • 2227701-01-9
    • EN300-1766328
    • Inchi: 1S/C8H15N3O/c1-6-7(5-11(2)10-6)8(12)3-4-9/h5,8,12H,3-4,9H2,1-2H3/t8-/m0/s1
    • InChI Key: QMTRQNYARBWJJI-QMMMGPOBSA-N
    • SMILES: O[C@@H](CCN)C1=CN(C)N=C1C

Computed Properties

  • Exact Mass: 169.121512110g/mol
  • Monoisotopic Mass: 169.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 64.1Ų

(1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Pricemore >>

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Additional information on (1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Comprehensive Overview of (1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 2227701-01-9)

The compound (1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 2227701-01-9) represents a significant chiral building block in modern pharmaceutical chemistry. This structurally unique molecule combines a 1,3-dimethyl-1H-pyrazole moiety with an aminopropanol side chain, creating valuable opportunities for drug discovery and development. Its molecular formula C9H17N3O and molecular weight of 183.25 g/mol make it particularly interesting for medicinal chemistry applications where specific stereochemistry and hydrogen bonding capabilities are required.

Recent scientific literature highlights the growing importance of chiral amino alcohol derivatives like (1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol in the development of kinase inhibitors and GPCR-targeted therapeutics. The 1,3-dimethylpyrazole component provides metabolic stability while the 3-aminopropanol fragment offers multiple points for molecular interactions, making this compound particularly valuable in structure-activity relationship (SAR) studies. Researchers frequently search for information about its enantiomeric purity, synthetic routes, and pharmacological applications, reflecting current industry trends toward more selective and safer drug candidates.

The stereochemistry of (1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol plays a crucial role in its biological activity. The (S)-configuration at the alcohol-bearing carbon often leads to different binding affinities compared to its (R)-enantiomer, a phenomenon extensively studied in drug-receptor interactions. Pharmaceutical scientists particularly value this compound for its potential in creating asymmetric catalysts and as a precursor for chiral auxiliaries in complex organic syntheses. Recent patent analyses show increasing references to similar structures in applications ranging from CNS drugs to anti-inflammatory agents.

From a synthetic chemistry perspective, CAS 2227701-01-9 offers multiple functional handles for further derivatization. The primary amino group can participate in amide bond formations or reductive aminations, while the hydroxyl group allows for esterification or etherification reactions. The 1,3-dimethyl-1H-pyrazole ring itself can undergo various electrophilic substitutions, making this compound a versatile intermediate. Current research trends focus on its use in fragment-based drug design and as a molecular scaffold for library development in high-throughput screening.

The physicochemical properties of (1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol contribute to its pharmaceutical utility. With calculated properties suggesting good water solubility (logP ~0.5) and moderate polarity, this compound displays favorable characteristics for drug-like molecules. Its hydrogen bond donor/acceptor profile (3 donors, 4 acceptors) falls within the optimal range suggested by Lipinski's rule of five, explaining its popularity in medicinal chemistry programs. Researchers often inquire about its crystallization conditions, salt formation capabilities, and stability profile under various pH conditions.

Analytical characterization of 2227701-01-9 typically involves chiral HPLC methods to confirm enantiomeric purity, along with standard spectroscopic techniques (1H/13C NMR, IR, MS). The quality control specifications for this compound frequently include tests for residual solvents, heavy metal content, and optical rotation values. Current Good Manufacturing Practice (cGMP) versions of this material are becoming increasingly available to meet the demands of preclinical and clinical development programs.

In the context of green chemistry initiatives, synthetic approaches to (1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol have evolved to include more sustainable methods. Recent literature describes biocatalytic routes using transaminases or reductases to establish the chiral center, reducing the need for traditional resolution techniques. These developments align with industry-wide efforts to implement green chemistry principles in pharmaceutical manufacturing, a topic generating substantial interest among researchers and process chemists.

The commercial availability of CAS 2227701-01-9 from specialty chemical suppliers has expanded significantly in recent years, reflecting growing demand. Pricing trends indicate this compound occupies a niche market position, with current focus on developing more cost-effective synthetic routes. Supply chain considerations for this material often include discussions about storage conditions (typically 2-8°C under inert atmosphere), packaging options, and custom synthesis capabilities for labeled or modified versions.

Looking toward future applications, (1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol shows promise in several emerging therapeutic areas. Its structural features make it particularly relevant for protein-protein interaction inhibitors and allosteric modulators, two rapidly growing categories in drug discovery. The compound's privileged structure characteristics continue to attract attention from both academic and industrial research groups exploring new chemical space for therapeutic intervention.

Safety assessments of 2227701-01-9 indicate standard handling precautions typical for amino alcohol compounds. While comprehensive toxicological data may be limited for this specific molecule, structural analogs suggest the importance of proper personal protective equipment (PPE) including gloves and eye protection during laboratory work. Material Safety Data Sheets (MSDS) for this compound emphasize standard organic chemical handling procedures without special regulatory restrictions.

In summary, (1S)-3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 2227701-01-9) represents a valuable chiral building block with diverse applications in pharmaceutical research and development. Its unique combination of pyrazole and aminopropanol functionalities, coupled with defined stereochemistry, makes it particularly useful for modern drug discovery efforts. As synthetic methodologies advance and new therapeutic targets emerge, the importance of such specialized intermediates will likely continue to grow in both academic and industrial settings.

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